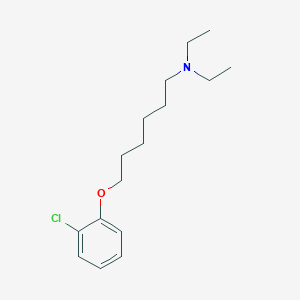![molecular formula C22H22N2O4S B5111755 2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)
2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide compounds often involves multiple steps, including acetylation, methylation, and sometimes specific reactions like Fries rearrangement. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide, a compound with similar structural features, is achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, yielding beyond 85% under optimized conditions (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as IR, MS, 1H NMR, and sometimes X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. Studies on similar compounds, such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, have utilized variable temperature NMR experiments to evidence the formation of intra- and intermolecular hydrogen bonds in solution, highlighting the complex interactions that can influence the molecular structure and stability (T. Romero & Angela Margarita, 2008).
Chemical Reactions and Properties
Acetamide derivatives can undergo various chemical reactions, influenced by their functional groups and molecular structure. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide showcases the compound's reactivity under specific catalytic conditions, producing significant yields under optimized conditions (A. Vavasori, Marco Capponi, & L. Ronchin, 2023). This example underlines the potential for acetamide derivatives to participate in complex chemical transformations.
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, the study of N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide provides insights into the compound's crystalline structure and physical behavior under various conditions (W. Ding et al., 2006).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as reactivity, stability, and interaction with other molecules, are crucial for their application in various scientific domains. These properties can be influenced by the compound's functional groups and molecular structure. Studies on compounds like N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide explore the effects of reaction conditions on yield and provide insights into optimizing synthesis processes for desired chemical properties (Gao Yonghong, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-16-7-6-10-21(17(16)2)23-22(25)15-28-19-11-13-20(14-12-19)29(26,27)24-18-8-4-3-5-9-18/h3-14,24H,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAZQYUWVGVBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)

![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)

![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)